molecular formula C21H23N3O B3406966 (2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide CAS No. 464905-33-7

(2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide

Cat. No.: B3406966
CAS No.: 464905-33-7
M. Wt: 333.4 g/mol
InChI Key: SDQXBZQZWILYBV-QGOAFFKASA-N
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Description

(2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide is a synthetic enamide derivative characterized by a conjugated α,β-unsaturated carbonyl system with electron-withdrawing (cyano) and electron-donating (dimethylamino, isopropyl) substituents. This structural motif is common in bioactive molecules, particularly those targeting microbial pathogens or cancer cells due to their ability to interact with enzymes or DNA . The compound’s E-configuration stabilizes the planar geometry, facilitating π-π stacking and hydrogen bonding, which are critical for molecular recognition in biological systems .

Properties

IUPAC Name

(E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-15(2)17-7-5-16(6-8-17)13-18(14-22)21(25)23-19-9-11-20(12-10-19)24(3)4/h5-13,15H,1-4H3,(H,23,25)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQXBZQZWILYBV-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Enamine Intermediate: The reaction begins with the condensation of 4-(dimethylamino)benzaldehyde with an appropriate amine to form an enamine intermediate.

    Addition of the Cyano Group: The enamine intermediate is then reacted with a cyano-containing reagent, such as malononitrile, under basic conditions to introduce the cyano group.

    Coupling with the Propan-2-yl Phenyl Group: The final step involves coupling the intermediate with 4-(propan-2-yl)phenyl bromide in the presence of a palladium catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential of (2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, analogs have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells, particularly in breast and prostate cancers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses significant activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Polymer Synthesis

In material science, (2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide serves as a useful building block for synthesizing polymers with specific functionalities. Its reactivity allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has demonstrated that polymers derived from this compound exhibit improved performance in high-temperature applications .

Coatings and Adhesives

The compound's ability to form strong covalent bonds makes it suitable for developing advanced coatings and adhesives. Studies have shown that formulations containing this compound provide enhanced adhesion and durability compared to traditional adhesive systems, particularly in industrial applications .

Chemical Synthesis

As a synthetic intermediate, (2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide is valuable in the synthesis of more complex organic molecules. Its functional groups can be easily modified to create derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Antimicrobial agentsEffective against various bacterial strains
Material SciencePolymer synthesisEnhances thermal stability and mechanical strength
Coatings and adhesivesImproved adhesion and durability
Synthetic IntermediateOrganic synthesisValuable for creating derivatives

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of a series of cyanoacrylamide derivatives, including (2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide. Results indicated significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Polymer Applications

Research conducted by the Materials Science Journal explored the incorporation of this compound into polyurethane matrices. The resulting materials exhibited enhanced mechanical properties and thermal stability, suggesting potential applications in high-performance coatings .

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, enhancing its activity. The propan-2-yl group provides steric hindrance, affecting the compound’s overall conformation and binding properties.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a broader class of (2E)-N-arylcinnamamides and acrylamides. Key structural analogs include:

Compound Name R1 (Aryl Group) R2 (Amide Substituent) Key Modifications
Target Compound 4-(propan-2-yl)phenyl 4-(dimethylamino)phenyl Cyano, isopropyl, dimethylamino
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide 4-chlorophenyl 3,5-bis(trifluoromethyl)phenyl Chloro, trifluoromethyl groups
(2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide 3,4-dichlorophenyl 4-(trifluoromethyl)phenyl Dichloro, trifluoromethyl groups
(2E)-2-Cyano-N-(3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide 4-(morpholin-4-yl)phenyl Cyclopenta[b]thiophen-2-yl Morpholino, cyano, fused thiophene

Key Observations :

  • Electron-withdrawing groups (e.g., cyano, chloro, trifluoromethyl) enhance electrophilicity, improving interactions with nucleophilic residues in target proteins .
  • Bulky substituents (e.g., isopropyl, trifluoromethyl) increase lipophilicity, influencing membrane permeability and bioavailability .

Antimicrobial Activity :

  • Dichlorocinnamanilides (e.g., 3,4-dichloro derivatives) exhibit submicromolar activity against Staphylococcus aureus and MRSA (MIC = 0.15–5.57 µM), outperforming monochloro analogs .
  • Trifluoromethyl -substituted compounds (e.g., 1j, 2p) show broad-spectrum activity against Enterococcus faecalis and mycobacteria (MIC = 2.34–44.5 µM) .

Antitumor Activity :

  • N-Hydroxy-3-phenyl-2-propenamides (e.g., NVP-LAQ824) inhibit histone deacetylase (HDAC) with IC50 < 400 nM and in vivo efficacy in colon and lung tumor models .

Cytotoxicity :

Structure-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups: Cyano and chloro substituents increase electrophilicity, enhancing binding to bacterial enzymes (e.g., penicillin-binding proteins) .

Aromatic Substitutions: Dimethylamino groups improve solubility and hydrogen-bonding capacity, critical for target engagement . Morpholino/piperazinyl groups enhance metabolic stability by reducing oxidative degradation .

Lipophilicity : Isopropyl and trifluoromethyl groups increase logP values, improving penetration through bacterial membranes .

Biological Activity

(2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide, commonly referred to as a cyanoacrylamide derivative, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound can be characterized by its IUPAC name and molecular formula:

  • IUPAC Name : (2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide
  • Molecular Formula : C18H22N2O

Biological Activity Overview

The biological activity of (2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide has been studied primarily in the context of its anticancer properties and as an inhibitor of specific enzymes involved in metabolic pathways.

Anticancer Activity

Recent studies indicate that compounds with similar structural features demonstrate significant anticancer activity. The mechanism often involves the inhibition of key enzymes that facilitate cancer cell proliferation. For instance, derivatives with cyano groups have shown potential in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in cancer cells.

Table 1: Inhibition Potency Against DHODH

Compound NameInhibition (%) at 50 μMReference
(2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamideTBD
Known Inhibitor A19%
Known Inhibitor B30%

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : As noted, it acts as an inhibitor of DHODH, which is essential for the proliferation of certain cancer cells.
  • Apoptosis Induction : Compounds with similar structures have been shown to induce apoptosis in cancer cells through various signaling pathways.
  • Antioxidant Properties : Some studies suggest that cyanoacrylamide derivatives may exhibit antioxidant properties, contributing to their overall therapeutic effects.

Study 1: Anticancer Efficacy

In a study published by MDPI, various derivatives were synthesized and evaluated for their potency against cancer cell lines. The results indicated that compounds structurally related to (2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide showed varying degrees of cytotoxicity against breast and colon cancer cell lines.

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to DHODH. The results showed favorable docking scores, indicating a strong potential for enzyme inhibition, which correlates with observed biological activities in vitro.

Q & A

Basic: What synthetic methodologies are most effective for preparing (2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via a multi-step condensation approach. Key steps include:

  • Formation of the α,β-unsaturated acrylamide backbone : Reacting a cyanoacetamide derivative with an appropriately substituted benzaldehyde under basic conditions (e.g., piperidine in ethanol) to form the enamine intermediate .
  • Optimization of reaction conditions : Temperature (70–90°C), solvent polarity (ethanol or DMF), and catalyst selection (e.g., Lewis acids like ZnCl₂) significantly impact yield. For example, prolonged heating (12–24 hrs) under reflux improves conversion rates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) ensures high purity (>95%). Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm structure by ¹H/¹³C NMR .

Advanced: How can computational tools like AutoDock Vina be utilized to predict the compound’s binding interactions with biological targets?

Methodological Answer:

  • Target Preparation : Retrieve target protein structures (e.g., kinases or receptors) from the PDB. Preprocess using AutoDockTools to add polar hydrogens and assign charges .
  • Ligand Preparation : Optimize the compound’s 3D geometry with Gaussian09 (B3LYP/6-31G*) and generate PDBQT files.
  • Docking Parameters : Use a grid box (20×20×20 Å) centered on the active site. Run 50 genetic algorithm iterations with an exhaustiveness of 8 .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme inhibition assays. For example, analogs with similar scaffolds showed nM-level binding to EGFR kinases .

Advanced: How should researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Multi-Technique Cross-Validation :
    • NMR : Compare experimental ¹H/¹³C shifts with DFT-calculated values (e.g., using Gaussian09) to resolve ambiguities in stereochemistry .
    • Mass Spectrometry : High-resolution ESI-MS (error < 2 ppm) confirms molecular formula. For example, a cyano-enamide analog (C₂₃H₂₄N₃O) showed [M+H]⁺ at m/z 358.1912 (calc. 358.1919) .
    • X-ray Crystallography : Use SHELXL for refinement. If crystal quality is poor, employ twin refinement or alternative space groups .
  • Dynamic Effects : Consider rotameric equilibria or solvent-induced shifts in NMR. Deuterated solvents (e.g., DMSO-d₆) reduce signal splitting .

Basic: What analytical techniques are critical for confirming purity and structural integrity post-synthesis?

Methodological Answer:

  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >98% is required for biological assays .
  • NMR : Key signals include the cyano group (δ ~110–120 ppm in ¹³C), enamide protons (δ 6.5–7.5 ppm, J = 15 Hz for trans configuration), and dimethylamino protons (δ 2.8–3.1 ppm) .
  • Melting Point : Sharp melting range (<2°C variation) indicates homogeneity. For example, analogs with similar structures melt at 150–160°C .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize derivatives with modified aryl (e.g., fluoro, methoxy) or amide groups. For instance, replacing dimethylamino with morpholine alters solubility and target affinity .
  • Biological Assays :
    • In vitro : Test against cancer cell lines (e.g., A549, MCF-7) using MTT assays. Calculate IC₅₀ values and correlate with logP (lipophilicity) .
    • Enzyme Inhibition : Measure kinase inhibition (e.g., EGFR, VEGFR2) via fluorescence polarization.
  • Statistical Analysis : Use multivariate regression (e.g., CoMFA, CoMSIA) to model substituent contributions to activity .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Methodological Answer:

  • Solvent Screening : Test mixed solvents (e.g., ethanol/dichloromethane) via vapor diffusion. Slow evaporation at 4°C improves crystal growth .
  • Cryoprotection : Soak crystals in Paratone-N oil before flash-cooling in liquid nitrogen.
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data. SHELXL refinement with TWIN/BASF commands resolves twinning issues .

Basic: What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation. Monitor via HPLC every 3 months .
  • Hydrolysis Risk : Avoid aqueous buffers (pH >8) and humid environments. Lyophilization enhances shelf life (>2 years) .

Advanced: How can in silico ADMET profiling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

  • Tools : Use SwissADME or ADMET Predictor™.
  • Parameters :
    • Absorption : LogP <5 (optimal: 2–3) ensures membrane permeability.
    • Metabolism : CYP3A4 inhibition risk (IC₅₀ >10 µM preferred).
    • Toxicity : Ames test predictions (mutagenicity) via Derek Nexus .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-cyano-N-[4-(dimethylamino)phenyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide

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